Cas no 555-57-7 (N-Benzyl-N-methyl-2-propyn-1-amine)

555-57-7 structure
Nome del prodotto:N-Benzyl-N-methyl-2-propyn-1-amine
N-Benzyl-N-methyl-2-propyn-1-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-Benzyl-N-methylprop-2-yn-1-amine
- Pargyline
- benzyl(methyl)prop-2-ynylamine
- N-Methyl-N-propargylbenzylamine
- N-methyl-N-2-propyn-1-yl-Benzenemethanamine
- <i>N<
- N-Methyl-N-(2-propyn-1-yl)benzylamine
- benzyl-methyl-2-propinylamin
- eutonyl
- n-benzyl-n-methyl-2-propynylamine
- n-methyl-n-2-propynylbenzylamine
- Pargylin
- Supirdyl
- Eudatin
- N-Benzyl-N-methylpropargylamine
- N-Methyl-N-2-propynylbenzenemethanamine
- N-Methyl-N-benzylpropynylamine
- Pargylamine
- Paragyline
- Benzylmethylpropargylamine
- Eutron
- Methylbenzylpropynylamine
- Pargyline [INN:BAN]
- MO 911
- Pargylinum [INN-Latin]
- Pargilina [INN-Spanish]
- Benzenemethanamine, N-methyl-N-2-propynyl-
- Pargyline chloride
- BENZYLAMINE, N-METHYL-N-2-PROPYNYL
- N-methyl-N-(phenylmethyl)prop-2-yn-1-amine
- Eutonyl (Salt/Mix)
- NCGC00015841-06
- NINDS_000053
- Spectrum5_001030
- C07414
- W-105554
- NCGC00015841-02
- GTPL7262
- Pargylinum
- AS-75650
- Benzyl-methyl-prop-2-ynyl-amine
- EINECS 209-101-6
- PARGYLINE [VANDF]
- Pargyline hydrochloride (Salt/Mix)
- 1ST169387
- SPBio_001257
- CCG-205102
- N-benzyl-N-methyl-2-propinylamine
- KBio2_006257
- KBio3_001659
- Prestwick3_000183
- Pargyline [INN]
- N-Methyl-N-propargylbenzylamine, 97%
- CAS-306-07-0
- NCGC00015841-18
- Spectrum_000641
- HY-A0091A
- N-Methyl-N-(2-propynyl)benzylamine-
- AKOS009027469
- Spectrum2_001039
- UNII-9MV14S8G3E
- NCGC00015841-07
- KBioSS_001121
- BSPBio_002159
- benzyl(methyl)(prop-2-yn-1-yl)amine
- SCHEMBL2045
- BSPBio_000105
- CBChromo1_000308
- N-Benzyl-N-methyl-2-propyn-1-amine
- BENZYLAMINE, N-METHYL-N-2-PROPYNYL-
- SPBio_002026
- NS00000467
- DTXSID3023423
- N-Benzyl-N-methyl-2-propyn-1-amine #
- Prestwick2_000183
- AB00053516
- MFCD00008576
- SDCCGSBI-0050995.P005
- Benzylmethylpropynylamine
- CHEMBL673
- DPWPWRLQFGFJFI-UHFFFAOYSA-
- PARGYLINE [WHO-DD]
- NCGC00024240-03
- 555-57-7
- Lopac-P-8013
- BPBio1_000117
- Prestwick0_000183
- BRN 1938132
- DB01626
- CHEBI:7930
- KBio2_001121
- BDBM50172756
- NCGC00015841-01
- Pargyline (INN)
- Spectrum3_000540
- NCGC00015841-03
- KBio2_003689
- KBioGR_000918
- 2-Propynylamine, N-benzyl-N-methyl-
- N-benzyl-N-methyl-prop-2-yn-1-amine
- M2618
- SBI-0050995.P004
- 2-12-00-00548 (Beilstein Handbook Reference)
- FT-0700064
- Prestwick1_000183
- IDI1_000053
- Z103710848
- PARGYLINE [MI]
- EN300-120295
- NCGC00015841-05
- Lopac0_001022
- Spectrum4_000469
- CS-4685
- AB00053516_13
- 9MV14S8G3E
- Q781329
- AI3-62058
- NCGC00015841-04
- T72610
- DivK1c_000053
- Benzyl-methyl-2-propinylamin [Czech]
- HMS3604I04
- D08453
- CCRIS 6740
- KBio1_000053
- InChI=1/C11H13N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3
- Pargilina
- BRD-K83597974-003-05-7
- A 19120
- DB-072009
- BRD-K83597974-003-22-2
- N-benzyl-N-methylprop-2-yn-1-amine,hydrochloride
-
- MDL: MFCD00008576
- Inchi: 1S/C11H13N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3
- Chiave InChI: DPWPWRLQFGFJFI-UHFFFAOYSA-N
- Sorrisi: N(C([H])([H])[H])(C([H])([H])C#C[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Proprietà calcolate
- Massa esatta: 159.10500
- Massa monoisotopica: 159.105
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 159
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Superficie polare topologica: 3.2
- Carica superficiale: 0
- XLogP3: 2.1
Proprietà sperimentali
- Colore/forma: Liquido giallo trasparente
- Densità: 0.944 g/mL at 25 °C(lit.)
- Punto di fusione: 156 - 160 C
- Punto di ebollizione: 90°C/4mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 183,2 ° f< br / >Celsius: 84 ° C< br / >
- Indice di rifrazione: n20/D 1.522(lit.)
- PSA: 3.24000
- LogP: 1.75160
- Solubilità: Non determinato
- Merck: 7038
N-Benzyl-N-methyl-2-propyn-1-amine Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Danger
- Dichiarazione di pericolo: H301-H311-H315-H319-H331-H335
- Dichiarazione di avvertimento: P261-P280-P301 + P310-P305 + P351 + P338-P311
- Numero di trasporto dei materiali pericolosi:UN 2810 6.1 / PGIII
- WGK Germania:3
- Codice categoria di pericolo: 23/24/25-36/37/38
- Istruzioni di sicurezza: S23
- RTECS:DP6475000
-
Identificazione dei materiali pericolosi:
- Gruppo di imballaggio:III
- Classe di pericolo:6.1(b)
- Frasi di rischio:R22
- Termine di sicurezza:6.1(b)
- Gruppo di imballaggio:III
- PackingGroup:III
- Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.
- Livello di pericolo:6.1(b)
N-Benzyl-N-methyl-2-propyn-1-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120295-1.0g |
benzyl(methyl)(prop-2-yn-1-yl)amine |
555-57-7 | 1g |
$55.0 | 2023-05-01 | ||
Enamine | EN300-120295-2.5g |
benzyl(methyl)(prop-2-yn-1-yl)amine |
555-57-7 | 2.5g |
$113.0 | 2023-05-01 | ||
Enamine | EN300-120295-5.0g |
benzyl(methyl)(prop-2-yn-1-yl)amine |
555-57-7 | 5g |
$206.0 | 2023-05-01 | ||
eNovation Chemicals LLC | D759147-25g |
N-METHYL-N-PROPARGYLBENZYLAMINE |
555-57-7 | 98.0% | 25g |
$255 | 2024-06-06 | |
TRC | N179620-1000mg |
N-Benzyl-N-methyl-2-propyn-1-amine |
555-57-7 | 1g |
$ 730.00 | 2022-06-03 | ||
TRC | N179620-500mg |
N-Benzyl-N-methyl-2-propyn-1-amine |
555-57-7 | 500mg |
$ 440.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D759147-100g |
N-METHYL-N-PROPARGYLBENZYLAMINE |
555-57-7 | 98.0% | 100g |
$880 | 2023-05-17 | |
ChemScence | CS-4685-100mg |
Pargyline |
555-57-7 | 99.82% | 100mg |
$60.0 | 2022-04-27 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M74253-5G |
N-Benzyl-N-methyl-2-propyn-1-amine |
555-57-7 | 5g |
¥1272.37 | 2023-11-05 | ||
Enamine | EN300-120295-1000mg |
benzyl(methyl)(prop-2-yn-1-yl)amine |
555-57-7 | 90.0% | 1000mg |
$55.0 | 2023-10-03 |
N-Benzyl-N-methyl-2-propyn-1-amine Letteratura correlata
-
Dokyoung Kim,Sunderraman Sambasivan,Hyoseok Nam,Ki Hean Kim,Jin Yong Kim,Taiha Joo,Kyung-Ha Lee,Kyong-Tai Kim,Kyo Han Ahn Chem. Commun. 2012 48 6833
-
Qiao-Hong Liu,Jia-Jia Wu,Fan Li,Pei Cai,Xue-Lian Yang,Ling-Yi Kong,Xiao-Bing Wang Med. Chem. Commun. 2017 8 1459
-
Ravi Manujyothi,Thaipparambil Aneeja,Gopinathan Anilkumar RSC Adv. 2021 11 19433
-
Karuppaiah Perumal,Jiseong Lee,Sesuraj Babiola Annes,Subburethinam Ramesh,T. M. Rangarajan,Bijo Mathew,Hoon Kim RSC Adv. 2023 13 24925
-
Xiao-Bing Wang,Fu-Cheng Yin,Ming Huang,Neng Jiang,Jin-Shuai Lan,Ling-Yi Kong RSC Med. Chem. 2020 11 225
555-57-7 (N-Benzyl-N-methyl-2-propyn-1-amine) Prodotti correlati
- 4626-58-8(Benzenemethanamine,N-2-butyn-1-yl-)
- 1197-51-9(benzyl(prop-2-yn-1-yl)amine)
- 14426-20-1(2-Diethylaminoethanol Hydrochloride)
- 669705-03-7(2-(2-Methylbenzyl)thioacetohydrazide)
- 2034475-08-4(3-({[2,4'-bipyridine]-3-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea)
- 312753-44-9(2(1H)-Quinolinone,8-hydroxy-6-methyl-)
- 1691145-42-2(Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate)
- 2171950-64-2(1-(4-chloro-3-methylphenyl)-3-(1,3-dioxolan-2-yl)propan-2-one)
- 306735-28-4(ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
- 2248342-98-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:555-57-7)N-Benzyl-N-methyl-2-propyn-1-amine

Purezza:99%
Quantità:25g
Prezzo ($):201.0